molecular formula C18H21BrN4O3S B2517273 N-(4-bromophenyl)-2-{[6-(2-methoxyethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetamide CAS No. 902887-08-5

N-(4-bromophenyl)-2-{[6-(2-methoxyethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetamide

Cat. No. B2517273
CAS RN: 902887-08-5
M. Wt: 453.36
InChI Key: QWVVBHNKEAZBKK-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{[6-(2-methoxyethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetamide is a useful research compound. Its molecular formula is C18H21BrN4O3S and its molecular weight is 453.36. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

A study by Kerru et al. (2019) focused on the synthesis of thienopyrimidine linked rhodanine derivatives, showcasing their antibacterial and antifungal potency. The synthesized compounds demonstrated significant inhibitory activity against strains like E. coli, B. subtilis, B. cereus, and K. pneumonia, with minimal inhibitory concentrations comparable to standard treatments like Gentamicin and Fluconazole (Kerru et al., 2019).

Anticonvulsant Properties

Severina et al. (2020) explored the anticonvulsant potential of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine. The study highlighted the synthesis of these derivatives and their evaluation as possible anticonvulsants. The in vivo studies suggested moderate anticonvulsant activity, with one compound significantly extending the latency period and reducing the severity and duration of seizures in a rat model (Severina et al., 2020).

properties

IUPAC Name

N-(4-bromophenyl)-2-[[6-(2-methoxyethyl)-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4O3S/c1-26-9-8-23-7-6-15-14(10-23)17(25)22-18(21-15)27-11-16(24)20-13-4-2-12(19)3-5-13/h2-5H,6-11H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVVBHNKEAZBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC2=C(C1)C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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